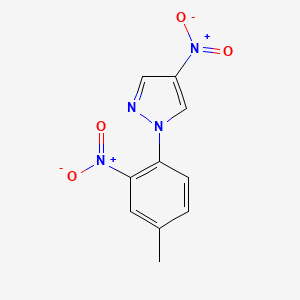
1-(4-Methyl-2-nitrophenyl)-4-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-2-nitrophenyl)-4-nitro-1H-pyrazole is an organic compound that belongs to the class of nitro compounds Nitro compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom
Méthodes De Préparation
The synthesis of 1-(4-Methyl-2-nitrophenyl)-4-nitro-1H-pyrazole typically involves the reaction of 4-methyl-2-nitroaniline with 4-nitro-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium hydroxide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
1-(4-Methyl-2-nitrophenyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The compound can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(4-Methyl-2-nitrophenyl)-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound has potential antimicrobial properties and is studied for its effects on various microorganisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating certain diseases.
Industry: It is used in the production of dyes and pigments due to its chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Methyl-2-nitrophenyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity. The exact pathways and molecular targets involved are still under investigation .
Comparaison Avec Des Composés Similaires
1-(4-Methyl-2-nitrophenyl)-4-nitro-1H-pyrazole can be compared with other nitro compounds, such as nitrobenzene and nitromethane. While all these compounds contain nitro groups, this compound is unique due to the presence of both a pyrazole ring and a methyl group. This structural difference contributes to its distinct chemical and biological properties .
Similar compounds include:
- Nitrobenzene
- Nitromethane
- 4-Nitrophenol
These compounds share the nitro functional group but differ in their overall structure and applications.
Propriétés
Formule moléculaire |
C10H8N4O4 |
|---|---|
Poids moléculaire |
248.19 g/mol |
Nom IUPAC |
1-(4-methyl-2-nitrophenyl)-4-nitropyrazole |
InChI |
InChI=1S/C10H8N4O4/c1-7-2-3-9(10(4-7)14(17)18)12-6-8(5-11-12)13(15)16/h2-6H,1H3 |
Clé InChI |
HKCDTUDZPITGRY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


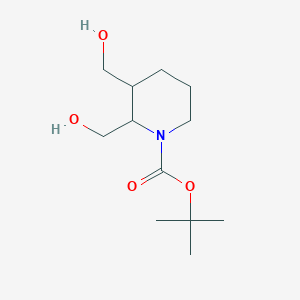
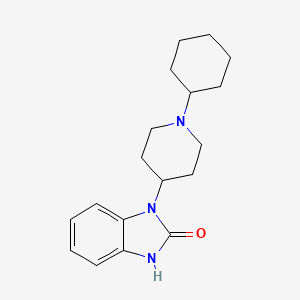
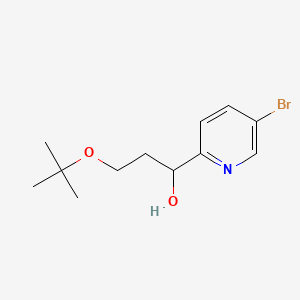

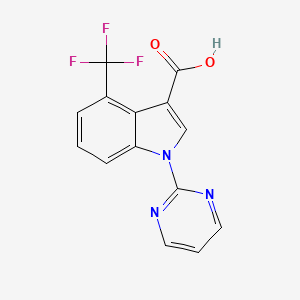
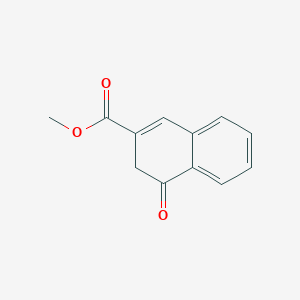
![Ethyl 6-bromo-2,3-dihydro-3-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-1-acetate](/img/structure/B13923344.png)
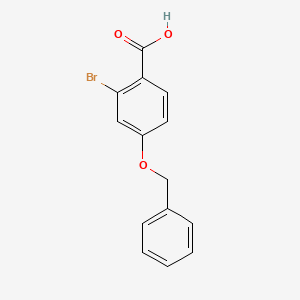
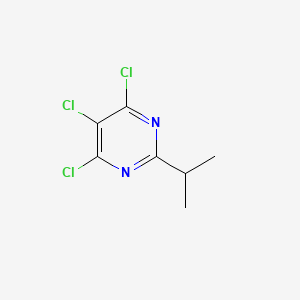

![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridine-4-carbonitrile](/img/structure/B13923379.png)
![4-(4-Methylpiperazin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B13923389.png)
![Tert-butyl 4-[3-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]piperidine-1-carboxylate](/img/structure/B13923397.png)
![6-(1-Methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13923404.png)
